molecular formula C26H32N4O3S B2962626 N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-butoxybenzene-1-sulfonamide CAS No. 946317-56-2

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-butoxybenzene-1-sulfonamide

Cat. No.: B2962626
CAS No.: 946317-56-2
M. Wt: 480.63
InChI Key: RAXQBKUHXQDHQR-UHFFFAOYSA-N
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Description

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-butoxybenzene-1-sulfonamide is a synthetic small molecule featuring a pyridazine core substituted with an azepane (7-membered saturated ring) at the 6-position. This pyridazine moiety is linked via a phenyl group to a 4-butoxybenzenesulfonamide fragment. Its design combines a heterocyclic core for target binding, a flexible azepane group for conformational adaptability, and a lipophilic butoxy chain to enhance membrane permeability .

Properties

IUPAC Name

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-butoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3S/c1-2-3-20-33-23-12-14-24(15-13-23)34(31,32)29-22-10-8-21(9-11-22)25-16-17-26(28-27-25)30-18-6-4-5-7-19-30/h8-17,29H,2-7,18-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXQBKUHXQDHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-butoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Azepane Moiety: The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with a halogenated pyridazine intermediate.

    Attachment of the Phenyl and Butoxybenzene Groups: The phenyl and butoxybenzene groups can be attached through Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acids.

    Formation of the Sulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-butoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyridazine ring, resulting in the formation of dihydropyridazine derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the phenyl and butoxybenzene groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are frequently employed in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the azepane moiety.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted phenyl and butoxybenzene derivatives.

Scientific Research Applications

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-butoxybenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-butoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of the bacterial cell wall, leading to the disruption of cell wall integrity and ultimately bacterial cell death . The exact molecular pathways and targets are still under investigation, but docking studies suggest strong binding affinity to enzymes like enoyl-acyl carrier protein reductase.

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The pyridazine core in the target compound differentiates it from pyrimidine-based analogs, such as the compound in Example 57 from (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide). Pyridazines are less common than pyrimidines in drug design but offer distinct electronic properties due to their two adjacent nitrogen atoms, which may influence binding specificity .

The azepane substituent in the target compound provides a larger, more flexible ring compared to smaller cyclic amines (e.g., piperidine or pyrrolidine). This flexibility could enhance interactions with hydrophobic pockets in biological targets but may also reduce metabolic stability compared to rigid structures .

Sulfonamide Functionalization

The 4-butoxybenzenesulfonamide group in the target compound contrasts with analogs bearing shorter alkoxy chains (e.g., methoxy in ’s N-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide). In comparison, the methoxy-substituted analog in may exhibit lower logP (~2.5–3.0), favoring solubility but limiting tissue distribution .

Physicochemical Properties

While specific data for the target compound are unavailable, analogs in provide benchmarks. For instance, the compound in Example 57 has a molecular weight of 616.9 g/mol and a melting point (MP) of 211–214°C. The target compound’s molecular weight is likely lower (~500–550 g/mol) due to the absence of fluorinated chromene and pyrazolo-pyrimidine moieties. The butoxy chain’s flexibility might lower its MP compared to rigid, fluorinated analogs .

Property Target Compound Example 57 () Compound
Core Heterocycle Pyridazine Pyrazolo-pyrimidine Pyridazine/Pyrimidine hybrid
Key Substituent Azepane, butoxy Fluorophenyl, cyclopropane Methoxy, bis(aryl)methyl
Predicted logP ~4.5–5.0 ~3.5–4.0 ~2.5–3.0
Molecular Weight (g/mol) ~500–550 616.9 ~450–500
Functional Group Sulfonamide Sulfonamide Carboxamide

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